3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid are currently unknown . This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Mode of Action
It is known that pyrazole derivatives, which this compound is a part of, have been found to exhibit various biological activities .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some pyrazole derivatives have shown antiproliferative activities , suggesting that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Molecular Mechanism
The molecular mechanism of action of 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid is not well-understood. Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different amino-substituted pyrazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid
- 3-amino-1-ethyl-1H-pyrazole-4-carboxamide
Uniqueness
3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and carboxylic acid group at the 4-position make it a valuable intermediate in the synthesis of various bioactive compounds .
Biological Activity
3-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
This compound has the molecular formula C4H5N3O2 and a molecular weight of 127.101 g/mol. It exhibits a melting point range of 121-126 °C and a boiling point of approximately 502.73 °C at 760 mmHg . Its structural characteristics contribute to its reactivity and biological activity.
The precise mechanism of action for this compound remains largely undefined. However, pyrazole derivatives are known to interact with various biochemical pathways, suggesting multiple potential targets. These interactions may lead to significant pharmacological effects, including:
- Antiproliferative Activity : Some studies indicate that pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.
Biological Activities
Research has highlighted several biological activities associated with this compound and related compounds:
Anticancer Activity
A study reported that pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). Notably, some derivatives showed IC50 values in the micromolar range, indicating effective growth inhibition .
Cell Line | Compound | IC50 (µM) |
---|---|---|
MCF7 | 3-amino derivative | 3.79 |
SF-268 | 3-amino derivative | 12.50 |
NCI-H460 | 3-amino derivative | 42.30 |
Antiviral and Anti-inflammatory Properties
Pyrazole derivatives have also been explored for their antiviral and anti-inflammatory effects. For instance, compounds have shown activity against viral infections such as HSV-1 and have been evaluated for their anti-inflammatory properties in various models .
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Antitumor Activity : A study synthesized various pyrazole derivatives and assessed their antitumor properties against A549 lung cancer cells. Compounds demonstrated varying levels of efficacy, with some inducing apoptosis at low concentrations (IC50 = 0.95 nM) while inhibiting VEGF-induced proliferation in endothelial cells .
- Enzyme Inhibition : Another investigation focused on the inhibitory effects of pyrazole derivatives on Aurora-A kinase, a target in cancer therapy. Compounds exhibited IC50 values as low as 0.067 µM, indicating strong inhibitory potential .
Properties
IUPAC Name |
3-amino-1-ethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-9-3-4(6(10)11)5(7)8-9/h3H,2H2,1H3,(H2,7,8)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTDXUPQGKOTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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